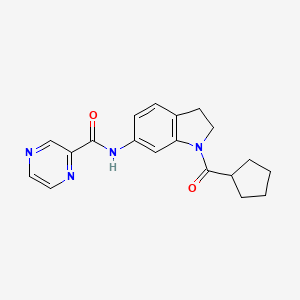
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, also known as CPD-Indolylpyrazine-2-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole and pyrazine, and is a colorless solid at room temperature. It has been used in a variety of laboratory experiments, including those related to drug discovery, cellular metabolism, and protein synthesis.
科学研究应用
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel compounds that may have therapeutic potential. It has also been used in studies of cellular metabolism to investigate the effects of various drugs and compounds on cellular processes. Additionally, it has been used in studies of protein synthesis to investigate the effects of various compounds on the synthesis of proteins.
作用机制
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is not yet fully understood. It is believed to interact with various proteins and enzymes in the body, including those involved in drug metabolism and protein synthesis. Additionally, it has been shown to interact with various receptors in the body, including those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
实验室实验的优点和局限性
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with potential therapeutic applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. The main limitation of using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects cannot be accurately predicted.
未来方向
The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in scientific research are vast. Future studies could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential uses in drug discovery, cellular metabolism, and protein synthesis. Additionally, further studies could be conducted to explore its potential uses in disease prevention and treatment. Finally, further studies could be conducted to explore its potential uses in the development of novel compounds with therapeutic potential.
合成方法
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is synthesized through a three-step process. The first step involves the reaction of indole with ethyl cyanoacetate in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated indole. The second step involves the reaction of the N-acylated indole with pyrazine-2-carboxylic acid in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated pyrazine-2-carboxamide. Finally, the N-acylated pyrazine-2-carboxamide is reacted with cyclopentanecarbonyl chloride in the presence of an appropriate base, such as sodium hydroxide, to form the desired N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide.
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXXCSGWLZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
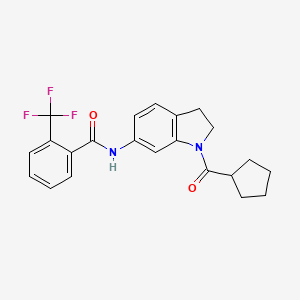
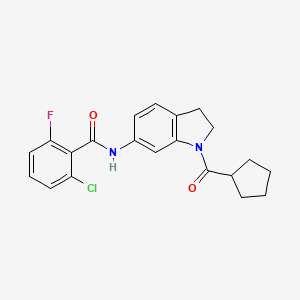






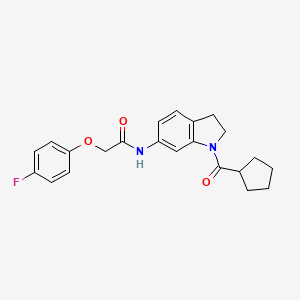
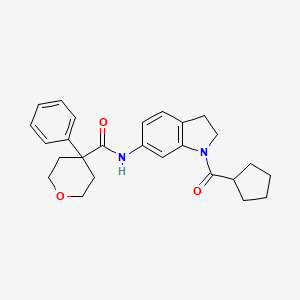
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)